A Technical Guide to the Synthesis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one via Pechmann Condensation
A Technical Guide to the Synthesis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one via Pechmann Condensation
An In-depth Guide for Chemical Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview for the synthesis of 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one, a key intermediate in medicinal chemistry. The primary focus is on the direct Pechmann condensation, a classic and efficient method for constructing the coumarin scaffold.
Introduction: The Significance of 7-Hydroxycoumarins
Coumarins, a class of benzopyrone compounds, are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 7-hydroxycoumarin scaffold, in particular, is a privileged structure in the development of fluorescent probes and photolabile protecting groups.[1][2] The target molecule, 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one (CAS No: 161798-25-0), is a highly versatile synthetic intermediate.[3] Its reactive bromomethyl group serves as a chemical handle for nucleophilic substitution, enabling the creation of a wide array of derivatives for applications in drug discovery and chemical biology.[1][3]
The Pechmann Condensation: A Mechanistic Overview
The Pechmann condensation is a cornerstone of coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[4][5] This method is valued for its use of readily available starting materials and generally good yields, especially with activated phenols like resorcinol.[5][6]
Core Principles and Mechanism
The reaction proceeds through a series of acid-catalyzed steps. While the exact sequence can be debated and may depend on specific substrates and conditions, a widely accepted mechanism involves initial transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation), and concluding with dehydration to form the stable aromatic pyrone ring.[7][8][9]
The key steps are:
-
Transesterification: The hydroxyl group of the phenol (resorcinol) attacks the ester carbonyl of the β-ketoester, forming a new ester intermediate.
-
Intramolecular Cyclization: The activated aromatic ring of the phenol attacks the ketone carbonyl, forming the heterocyclic ring.
-
Dehydration: Elimination of a water molecule results in the formation of the coumarin double bond, yielding the final aromatic product.
For the synthesis of 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one, the Pechmann condensation is typically performed using resorcinol and ethyl 4-bromoacetoacetate.[10]
Diagram 1: Generalized Mechanism of the Pechmann Condensation
Caption: Generalized mechanism of the Pechmann Condensation.
Synthesis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one: A Detailed Protocol
This section details the direct synthesis via the Pechmann condensation of resorcinol with ethyl 4-bromoacetoacetate. This approach constructs the final molecule in a single cyclization step, which can be more efficient than a two-step process of first forming 7-hydroxy-4-methylcoumarin and then performing a subsequent bromination.[3]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Resorcinol | 108-46-3 | C₆H₆O₂ | 110.11 | Highly activated phenol |
| Ethyl 4-bromoacetoacetate | 13176-46-0 | C₆H₉BrO₃ | 209.04 | β-ketoester, lachrymator[11] |
| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 | Strong acid catalyst, dehydrating agent |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Recrystallization solvent |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for workup |
Experimental Workflow
Diagram 2: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 4-(bromomethyl)-7-hydroxycoumarin.
Step-by-Step Protocol
Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. Ethyl 4-bromoacetoacetate is a lachrymator and alkylating agent.[12] Appropriate personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times.
-
Preparation: In a flask, carefully chill concentrated sulfuric acid (e.g., 25 mL) to 0-5°C using an ice-water bath.
-
Reactant Mixture: In a separate beaker, dissolve resorcinol (e.g., 5.0 g, 45.4 mmol) in ethyl 4-bromoacetoacetate (e.g., 9.5 g, 45.4 mmol). Gentle warming may be required to facilitate dissolution. Allow the mixture to cool back to room temperature.
-
Reaction Initiation: Add the resorcinol/ester mixture dropwise to the chilled, stirring sulfuric acid. The rate of addition must be carefully controlled to maintain the internal temperature of the reaction mixture below 10°C. This addition is exothermic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The mixture will typically darken and become viscous.
-
Workup and Isolation: Slowly pour the viscous reaction mixture into a beaker containing a large volume of ice-water (e.g., 400 mL) with vigorous stirring. A precipitate will form.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric acid.
-
Purification: The crude product is purified by recrystallization. A common solvent system is aqueous ethanol. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The final product should be an off-white or pale yellow solid.[13]
Rationale Behind Procedural Choices
-
Acid Catalyst: Concentrated sulfuric acid serves a dual role: it is the catalyst for the condensation and also acts as a powerful dehydrating agent, driving the final step of the reaction towards the product.[6]
-
Temperature Control: The initial slow addition at low temperature is critical to control the exothermic nature of the reaction between the reactants and sulfuric acid, preventing charring and the formation of unwanted sulfonated byproducts.
-
Quenching in Ice-Water: Pouring the reaction mixture into ice-water serves to precipitate the water-insoluble organic product while diluting the sulfuric acid, facilitating its removal during washing.
Troubleshooting and Optimization
-
Low Yield: If the yield is poor, ensure that the temperature was adequately controlled during the addition step. Insufficient reaction time may also be a cause. The purity of the starting materials, particularly the ethyl 4-bromoacetoacetate which can degrade over time, is also critical.
-
Dark/Tarry Product: Excessive charring indicates that the reaction temperature was too high. Alternative, milder acid catalysts such as Amberlyst-15 or other solid acids have been explored for Pechmann condensations to simplify workup and reduce harsh conditions.[7][14]
-
Purification Issues: If the product is difficult to recrystallize, it may be contaminated with starting material or side-products. A column chromatography step (e.g., silica gel with a hexane/ethyl acetate gradient) can be employed for further purification if necessary.
Characterization
The identity and purity of the synthesized 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the C-H proton of the pyrone ring, and a key singlet for the -CH₂Br protons around 4.7-4.9 ppm.[3]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass (C₁₀H₇BrO₃, approx. 254.96 g/mol ), with a characteristic isotopic pattern for bromine.[3]
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The Pechmann condensation offers a direct and effective route for the synthesis of 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one from simple precursors.[3][4] Careful control of reaction parameters, especially temperature, is crucial for achieving good yields and high purity. This versatile intermediate provides a valuable platform for the development of novel fluorescent probes, caged compounds, and other biologically active molecules, making its efficient synthesis a key capability for researchers in medicinal and materials chemistry.[1][2][15]
References
-
Ontosight AI. (n.d.). 4-Bromomethyl-7-hydroxycoumarin Compound Overview. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethyl 4-bromoacetoacetate. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]
-
ResearchGate. (2016, March). Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
- Google Patents. (n.d.). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
-
RSC Publishing. (2021, September 1). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Retrieved from [Link]
-
YouTube. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]
-
ACS Publications. (2015, September 2). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-azido-4-(bromomethyl)-2H-chromen-2-one 1 (N3BC). Retrieved from [Link]
-
PubMed. (1999, February 16). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile Protecting Groups With Biologically Useful Cross-Sections for Two Photon Photolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (161798-25-0) for sale [vulcanchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. jk-sci.com [jk-sci.com]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chembk.com [chembk.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 13. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 14. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 15. 4-ブロモメチル-7-メトキシクマリン 97% | Sigma-Aldrich [sigmaaldrich.com]
